BAR501 -

BAR501

Catalog Number: EVT-260927
CAS Number:
Molecular Formula: C26H46O3
Molecular Weight: 406.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAR501 is a semi-synthetic bile acid derivative classified as a potent and selective agonist of the G protein-coupled bile acid-activated receptor 1 (GPBAR1), also known as TGR5 or M-BAR. [] [] [] This receptor is primarily found in enterohepatic tissues, including the liver, intestines, and adipose tissue. [] [] [] BAR501 has demonstrated efficacy in preclinical studies for various conditions, including liver disease, metabolic disorders, and inflammatory bowel diseases. [] [] []

Molecular Structure Analysis

The molecular formula of BAR501 is C27H46O3. Its structure is derived from the steroid nucleus, characteristic of bile acids, with specific modifications. Notably, it possesses an ethyl group at the 6β position, hydroxyl groups at the 3α and 7β positions, and a five-carbon side chain at the 17β position terminating in a hydroxyl group. [] These structural features contribute to its specific binding affinity for GPBAR1.

Mechanism of Action

BAR501 exerts its biological effects primarily through activation of the GPBAR1 receptor. [] [] [] This activation triggers downstream signaling pathways involving cyclic adenosine monophosphate (cAMP) and the cAMP-response element binding protein (CREB), leading to the regulation of various genes involved in glucose and lipid metabolism, inflammation, and cell survival. [] [] [] []

For instance, in the liver, BAR501 enhances the expression of cystathione-γ-liase (CSE), an enzyme crucial for hydrogen sulfide (H2S) production. [] H2S acts as a vasodilator, improving blood flow and reducing portal hypertension in models of liver cirrhosis. []

In adipose tissue, BAR501 promotes browning of white adipose tissue, increasing energy expenditure and improving insulin sensitivity. [] [] This effect is mediated by the induction of peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α), a key regulator of mitochondrial biogenesis and thermogenesis. []

In the intestines, BAR501 modulates the immune response by promoting the differentiation of macrophages towards an anti-inflammatory phenotype, leading to the resolution of inflammation in models of colitis. []

Applications
  • Liver Disease: Studies demonstrate its potential in mitigating portal hypertension and endothelial dysfunction associated with liver cirrhosis by modulating CSE and endothelin-1 expression. [] It also shows promise in reversing liver injury and promoting browning of white adipose tissue in models of nonalcoholic steatohepatitis (NASH). []
  • Metabolic Disorders: BAR501 improves insulin sensitivity and glucose homeostasis in models of obesity and type 2 diabetes by promoting browning of white adipose tissue and enhancing energy expenditure. [] []
  • Inflammatory Bowel Diseases: Research highlights its ability to attenuate inflammation in colitis models by modulating the immune response and promoting an anti-inflammatory macrophage phenotype. []
  • Vascular Function: BAR501 exhibits vasodilatory activity, suggesting potential applications in cardiovascular disease research. []

6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol

Compound Description: 6β-ethyl-3α,7β-dihydroxy-5β-cholan-24-ol is another name for BAR501. It is a semi-synthetic bile acid derivative that acts as a potent and selective agonist for the G protein-coupled bile acid receptor 1 (GPBAR1) []. Studies have shown that it can reverse liver and vascular damage in mouse models of nonalcoholic steatohepatitis (NASH) [].

Ursodeoxycholic acid (UDCA)

Compound Description: UDCA is a naturally occurring bile acid that has been used to treat liver diseases. It is known to have anti-inflammatory and cytoprotective effects [].

Relevance: BAR501 is structurally similar to UDCA and is also a GPBAR1 agonist []. Both compounds have shown beneficial effects in models of liver disease, suggesting shared mechanisms of action.

Compound Description: Muricholic acids are a class of bile acids that function as FXR antagonists []. They are produced in the liver through a pathway requiring the enzyme Cyp2c70.

Relevance: Mice lacking the GPBAR1 receptor (Gpbar1-/-) exhibit reduced expression of Cyp2c70, resulting in a bile acid pool with fewer muricholic acids and a bias towards FXR agonism. This FXR bias contributes to the defective regulation of autophagy observed in Gpbar1-/- mice. In contrast, BAR501 activation of GPBAR1 promotes autophagy, highlighting the contrasting roles of these receptors [].

FXR Agonists

Relevance: FXR agonists have been shown to repress autophagy, a cellular process that BAR501 promotes. This opposing effect highlights the antagonistic relationship between GPBAR1, the target of BAR501, and FXR [].

Angiotensin II (Ang II)

Relevance: Research suggests that GPBAR1 activation by BAR501 leads to increased expression of ACE2, an enzyme that converts Ang II to Ang-(1-7). This conversion is significant because Ang-(1-7) counteracts the effects of Ang II, potentially contributing to the beneficial effects of BAR501 in inflammatory conditions [].

Glucagon-like peptide-1 (GLP-1)

Compound Description: Glucagon-like peptide-1 (GLP-1) is an incretin hormone primarily produced in the intestines in response to food intake. It plays a crucial role in regulating glucose homeostasis by stimulating insulin secretion and suppressing glucagon secretion. Additionally, GLP-1 exhibits anti-inflammatory properties [].

Relevance: GPBAR1 activation by BAR501 has been shown to increase GLP-1 levels []. This increase in GLP-1, in turn, contributes to the upregulation of ACE2 expression. This connection suggests that the beneficial effects of BAR501, such as reduced inflammation and improved glucose control, may be mediated, in part, through its ability to enhance GLP-1 signaling [].

Liraglutide

Compound Description: Liraglutide is a long-acting GLP-1 receptor agonist commonly used as a medication for treating type 2 diabetes and obesity. It mimics the effects of GLP-1, leading to improved glycemic control, weight loss, and potential cardiovascular benefits [].

Relevance: In the context of BAR501 research, liraglutide serves as a tool to investigate the downstream effects of GLP-1 signaling. Studies have demonstrated that, similar to the effects observed with BAR501, treatment with liraglutide increases the expression of ACE2 in colon epithelial cells and macrophages. This finding further supports the involvement of GLP-1 in mediating the beneficial effects of BAR501, particularly in inflammatory conditions [].

Properties

Product Name

(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

IUPAC Name

(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C26H46O3/c1-5-18-22-15-17(28)10-12-26(22,4)21-11-13-25(3)19(16(2)7-6-14-27)8-9-20(25)23(21)24(18)29/h16-24,27-29H,5-15H2,1-4H3/t16-,17-,18+,19-,20+,21+,22+,23+,24+,25-,26-/m1/s1

InChI Key

DQBAHTQWQZRMFH-CRPAWOMZSA-N

SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O

Solubility

Soluble in DMSO

Synonyms

BAR-501; BAR 501; BAR501.

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCCO)C)C)O

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCCO)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.